molecular formula C14H14N4O5S B2775018 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate CAS No. 877643-10-2

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate

Cat. No.: B2775018
CAS No.: 877643-10-2
M. Wt: 350.35
InChI Key: JDEOMLAYDGQOCN-UHFFFAOYSA-N
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Description

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate is a complex organic compound that features a triazine ring and a benzoate ester

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-8-10(5-4-6-11(8)18(21)22)13(20)23-7-17-12(19)9(2)15-16-14(17)24-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEOMLAYDGQOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCN2C(=O)C(=NN=C2SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate typically involves multiple steps, including the formation of the triazine ring and the subsequent esterification with 2-methyl-3-nitrobenzoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzoate ester can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate include other triazine derivatives and benzoate esters, such as:

  • (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate
  • (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-nitrobenzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate is an organic molecule notable for its diverse biological activities attributed to its unique structural features. This compound belongs to the triazine family, which is recognized for its potential in medicinal chemistry due to various pharmacological effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular structure of the compound includes a triazine ring and a nitrobenzoate moiety. The presence of a methylsulfanyl group enhances its chemical reactivity and solubility. The following table summarizes the key structural components:

Component Description
Triazine RingCore structure known for biological activity
Methylsulfanyl GroupInfluences chemical reactivity
Nitrobenzoate MoietyEnhances lipophilicity and biological interactions

Synthesis Pathway

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Triazine Core : Utilizing starting materials that contain nitrogen and sulfur.
  • Introduction of the Methylsulfanyl Group : Employing methylating agents under controlled conditions.
  • Coupling with Nitrobenzoate : Utilizing coupling reactions to attach the nitrobenzoate moiety.

Each step requires careful optimization to achieve high yields and purity.

Antimicrobial Properties

Research indicates that compounds structurally related to triazines exhibit significant antimicrobial activity. The compound may interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Activity

In vitro studies have shown that similar triazine derivatives can induce apoptosis in various cancer cell lines. For example, compounds with triazine cores have been evaluated against human breast carcinoma (MCF-7) and lung carcinoma (A549) cells, demonstrating cytotoxic effects through cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Computational predictions suggest potential anti-inflammatory properties based on structural analysis. The compound may inhibit pro-inflammatory mediators such as TNF-α and nitric oxide .

Case Studies

  • Anticancer Evaluation : A study on a related triazine derivative demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in the micromolar range. Flow cytometry assays indicated that these compounds could arrest the cell cycle at specific phases, leading to apoptosis .
  • Antimicrobial Screening : Another study assessed a series of triazine derivatives against various bacterial strains, revealing promising antimicrobial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL .

Comparative Analysis

The following table compares the biological activities of structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Amino-1,3-thiazoleContains sulfur; known for antimicrobial propertiesAntimicrobial
1,2,4-Triazole derivativesSimilar nitrogen heterocycle; used in antifungal agentsAntifungal
Benzothiazole derivativesContains sulfur and nitrogen; potential anticancer activityAnticancer

This comparison highlights the unique combination of functional groups in This compound , which may confer distinct biological activities.

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Techniques such as molecular docking studies and dynamic simulations can provide insights into its interactions with specific biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving triazine ring formation, sulfanyl group introduction, and esterification. For example, hydrazine derivatives may react with carbonyl compounds under acidic conditions to form the triazinone core . Intermediates should be characterized using NMR (¹H/¹³C), IR (to confirm carbonyl and nitro groups), and mass spectrometry (to verify molecular weight).
  • Data Example : A similar triazin-5-ol derivative was synthesized with >85% purity confirmed by HPLC, and its structure validated via X-ray diffraction .

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict stability?

  • Methodology : Use X-ray crystallography (e.g., SHELXL for refinement ) combined with graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D–H···A motifs). ORTEP-III can visualize intermolecular interactions .
  • Advanced Insight : In triazine derivatives, N–H···O and S–H···O bonds often stabilize layered packing, influencing solubility and thermal stability .

Advanced Research Questions

Q. What experimental challenges arise in resolving the nitrobenzoate ester conformation via X-ray crystallography?

  • Methodology : High-resolution data (≤ 0.8 Å) are critical for resolving ester group torsion angles. Use SHELXD for phase determination and SHELXL for refinement, accounting for potential disorder in the nitro group .
  • Data Contradiction : Similar compounds show planar nitro groups in some cases but twisted conformations in others due to steric clashes with adjacent methyl groups .

Q. How can computational methods predict the bioactivity of this triazine derivative against enzymatic targets?

  • Methodology : Perform molecular docking (e.g., using AutoDock Vina) with enzymes like dihydrofolate reductase (DHFR) or kinases. Validate predictions with enzyme kinetics assays (e.g., IC₅₀ measurements).
  • Case Study : A structurally analogous triazole derivative exhibited IC₅₀ = 12 μM against DHFR, linked to sulfanyl group interactions with the enzyme’s active site .

Q. What are the limitations of spectroscopic techniques (e.g., NMR) in distinguishing tautomeric forms of the triazinone ring?

  • Methodology : Use dynamic NMR at variable temperatures (e.g., 25–100°C) to observe tautomerization equilibria. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant tautomers.
  • Conflict : X-ray data for 6-methyl-triazin-5-ol derivatives show keto-enol tautomerism in the solid state, while NMR in solution may suggest a single dominant form .

Q. How do substituents (methylsulfanyl vs. methoxy) affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Conduct kinetic studies under controlled conditions (e.g., DMF, 60°C) with nucleophiles like amines. Monitor reaction progress via HPLC-MS .
  • Example : Replacing methylsulfanyl with methoxy in a triazine analog reduced reaction rates by 40%, attributed to decreased leaving-group ability .

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